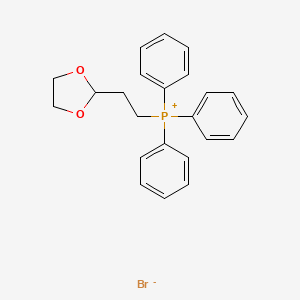

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide

Description

The exact mass of the compound (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)ethyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O2P.BrH/c1-4-10-20(11-5-1)26(21-12-6-2-7-13-21,22-14-8-3-9-15-22)19-16-23-24-17-18-25-23;/h1-15,23H,16-19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJKBPSRKLHANV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70888675 | |

| Record name | Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86608-70-0 | |

| Record name | Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86608-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, (2-(1,3-dioxolan-2-yl)ethyl)triphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086608700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-(1,3-dioxolan-2-yl)ethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide

Introduction

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is a versatile phosphonium salt widely utilized as a Wittig reagent in organic synthesis.[1] Its structure incorporates a protected aldehyde in the form of a 1,3-dioxolane ring, making it a valuable building block for the introduction of a two-carbon chain that can be readily deprotected to reveal an aldehyde functionality. This reagent facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex molecules, and plays a role in pharmaceutical development.[1]

The synthesis of this phosphonium salt is typically achieved through a direct nucleophilic substitution (SN2) reaction between triphenylphosphine and 2-(2-bromoethyl)-1,3-dioxolane.[2][3] This guide provides a detailed, step-by-step protocol for this synthesis, presents quantitative data in a structured format, and includes a workflow diagram for clarity.

Reaction Scheme

The synthesis proceeds by the alkylation of triphenylphosphine with 2-(2-bromoethyl)-1,3-dioxolane. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion in a classic SN2 reaction to form the desired phosphonium salt.[3]

Reactants: 2-(2-bromoethyl)-1,3-dioxolane + Triphenylphosphine Product: 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis protocol as described in the cited literature.[2]

| Parameter | Value |

| Reactants | |

| 2-(2-Bromoethyl)-1,3-dioxolane | 25.0 g (0.138 mol) |

| Triphenylphosphine | 36.2 g (0.138 mol) |

| Solvent | |

| Toluene | 30 mL |

| Reaction Conditions | |

| Temperature | 100°C |

| Time | 18 hours |

| Purification | |

| Crystallization Solvent | Ethyl Acetate |

| Crystallization Temp. | -78°C |

| Drying Conditions | 100°C under vacuum (0.05 torr) for 16 hours |

| Yield | |

| Product Mass | 15 g |

| Percentage Yield | 27% |

*Note: The source document states "0.138 mmole", which is a likely typographical error given the masses of the reactants. The calculated molar amount is 0.138 mol, which has been used here.[2]

Detailed Experimental Protocol

This protocol is adapted from the published synthesis of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide.[2]

1. Reagents and Materials:

-

2-(2-Bromoethyl)-1,3-dioxolane (CAS: 18742-02-4)[4]

-

Triphenylphosphine (CAS: 603-35-0)

-

Toluene

-

Ethyl Acetate

2. Reaction Procedure:

-

A solution is prepared by dissolving 25.0 g (0.138 mol) of 2-(2-bromoethyl)-1,3-dioxolane and 36.2 g (0.138 mol) of triphenylphosphine in 30 mL of toluene in a suitable reaction vessel.[2]

-

The reaction mixture is heated to 100°C and maintained at this temperature for 18 hours.[2]

3. Product Isolation and Purification:

-

After 18 hours, the reaction is cooled to room temperature, which results in the formation of two distinct phases.[2]

-

The upper toluene phase is carefully decanted, leaving the product as an oil.[2]

-

The remaining oil is subjected to crystallization by dissolving it in ethyl acetate at room temperature and then cooling the solution to -78°C.[2]

-

The ethyl acetate is decanted from the resulting crystals.[2]

-

The crystals are allowed to warm to room temperature, at which point they melt to form an oil.[2]

-

The oil is dried under high vacuum (0.05 torr) at 100°C for 16 hours to remove any residual solvent.[2]

4. Final Product:

-

The final product is obtained as 15 g (a 27% yield) of a solid glass, which is then ground into a fine powder for storage and use.[2]

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process, from the initial setup to the final product.

Caption: Experimental workflow for the synthesis of the target phosphonium salt.

References

A Technical Guide to 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide for Researchers and Drug Development Professionals

An in-depth examination of the physical properties, synthesis, and applications of a versatile Wittig reagent.

Introduction

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is a quaternary phosphonium salt that serves as a crucial reagent in organic synthesis, particularly in the construction of complex molecules.[1] Its utility is most pronounced in the Wittig reaction, a cornerstone of carbon-carbon bond formation, which is extensively employed in the pharmaceutical industry for the synthesis of potential therapeutic agents.[1] The presence of the dioxolane moiety provides a protected aldehyde functional group, which contributes to its stability and strategic use in multi-step syntheses.[1] This guide provides a comprehensive overview of its physical properties, detailed experimental protocols for its synthesis, and its role in synthetic chemistry.

Physical and Chemical Properties

The physical and chemical characteristics of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 86608-70-0 |

| Molecular Formula | C₂₃H₂₄BrO₂P |

| Molecular Weight | 443.31 g/mol [1][2] |

| Appearance | White to pale yellow powder[1] |

| Melting Point | 144 - 146 °C[1][3] |

| Boiling Point | Not readily available |

| Solubility | Soluble in methanol[3] |

| Purity | 96.5 - 103.5% (Assay by titration)[1] |

Experimental Protocols

Synthesis of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide

A reliable method for the synthesis of the title compound has been reported and is detailed below.[4]

Materials:

-

2-(2-bromoethyl)-1,3-dioxolane (25 g, 0.138 mol)

-

Triphenylphosphine (36.2 g, 0.138 mol)

-

Toluene (30 ml)

-

Ethyl acetate

Procedure:

-

A solution of 2-(2-bromoethyl)-1,3-dioxolane and triphenylphosphine in toluene is heated at 100°C for 18 hours.[4]

-

The reaction mixture is then cooled, resulting in the formation of two phases.[4]

-

The upper toluene phase is decanted. The remaining oil is crystallized at -78°C in ethyl acetate.[4]

-

After decantation of the ethyl acetate, the crystals are warmed to room temperature, which yields an oil.[4]

-

This oil is dried under vacuum (0.05 torr) at 100°C for 16 hours to yield the final product as a solid glass, which is then ground into a powder. The reported yield is 15 g (27%).[4]

Applications in Organic Synthesis

The primary application of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is as a Wittig reagent for the olefination of aldehydes and ketones.[5] This reaction is fundamental in the synthesis of alkenes. The dioxolane group in this specific reagent is a protected form of an aldehyde, which can be deprotected in a later synthetic step, making it a valuable building block for more complex molecules.

The Wittig Reaction

The Wittig reaction involves the reaction of a phosphonium ylide with a carbonyl compound to form an alkene and triphenylphosphine oxide. The formation of the stable triphenylphosphine oxide is a key driving force for this reaction.

A general workflow for the synthesis of the phosphonium salt and its subsequent use in a Wittig reaction is depicted below.

Caption: General workflow for the synthesis of the phosphonium salt and its application in the Wittig reaction.

The mechanism of the Wittig reaction itself is generally understood to proceed through a concerted [2+2] cycloaddition of the ylide and the carbonyl compound to form an oxaphosphetane intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.

Caption: The generally accepted mechanism of the Wittig reaction.

Relevance in Drug Development

In the field of drug development, the synthesis of complex organic molecules with high purity and yield is paramount. The Wittig reaction, facilitated by reagents such as 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide, is a powerful tool for achieving this.[1] The ability to form carbon-carbon double bonds with control over stereochemistry is crucial in the synthesis of many biologically active compounds. The protected aldehyde functionality within this particular reagent allows for its incorporation into a molecule, with the aldehyde being revealed at a later, strategic point in the synthesis. This is particularly useful in the construction of polyfunctional molecules that are common in medicinal chemistry.

Conclusion

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is a valuable and versatile reagent for organic synthesis. Its well-defined physical properties and established synthetic protocol make it a reliable component in the modern synthetic chemist's toolbox. Its primary application in the Wittig reaction underscores its importance in the construction of complex molecular architectures, a frequent necessity in the discovery and development of new pharmaceutical agents. This guide provides the core technical information required by researchers and professionals to effectively utilize this compound in their work.

References

An In-Depth Technical Guide to 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 86608-70-0

This technical guide provides a comprehensive overview of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide, a versatile phosphonium salt widely utilized as a Wittig reagent in organic synthesis. This document details its chemical and physical properties, a robust synthesis protocol, and its application in the olefination of aldehydes and ketones, with a focus on experimental procedures and data presentation for the research and drug development community.

Compound Data and Properties

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is a white to pale yellow crystalline solid.[1] Its structure features a triphenylphosphonium cation and a bromide anion. The ethyl chain is substituted with a 1,3-dioxolane group, which serves as a protected aldehyde functionality. This feature makes it a valuable reagent for the introduction of a masked aldehyde in a two-carbon homologation of carbonyl compounds.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 86608-70-0 | [1][2] |

| Molecular Formula | C₂₃H₂₄BrO₂P | [1][2] |

| Molecular Weight | 443.31 g/mol | [1][2] |

| Melting Point | 144-146 °C | [1] |

| Appearance | White to pale yellow powder | [1] |

| Solubility | Soluble in organic solvents such as methanol. | |

| Storage | Store at room temperature under an inert atmosphere. | [1] |

Table 2: Spectroscopic Data (Expected Ranges)

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | Phenyl protons (multiplet, ~7.5-8.0 ppm), Dioxolane protons (multiplet, ~3.8-4.2 ppm), Ethyl protons (multiplets, variable shifts) |

| ¹³C NMR | Phenyl carbons (~115-135 ppm), Dioxolane carbons (~65 and ~104 ppm), Ethyl carbons (variable shifts) |

| FTIR (cm⁻¹) | C-H stretching (aromatic and aliphatic), P-Ph stretching, C-O stretching (dioxolane) |

Synthesis Protocol

The synthesis of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is typically achieved through the reaction of triphenylphosphine with 2-(2-bromoethyl)-1,3-dioxolane.[3]

Experimental Protocol: Synthesis of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide [3]

-

Materials:

-

2-(2-bromoethyl)-1,3-dioxolane

-

Triphenylphosphine

-

Toluene

-

Ethyl acetate

-

-

Procedure:

-

A solution of 2-(2-bromoethyl)-1,3-dioxolane (0.138 mmol) and triphenylphosphine (0.138 mmol) in 30 mL of toluene is prepared in a round-bottom flask.[3]

-

The reaction mixture is heated at 100°C for 18 hours.[3]

-

After cooling, two phases will form. The upper toluene phase is decanted.[3]

-

The remaining oil is crystallized at -78°C in ethyl acetate.[3]

-

The ethyl acetate is decanted, and the crystals are warmed to room temperature, which will yield an oil.[3]

-

The oil is dried under vacuum (0.05 torr) at 100°C for 16 hours to yield the title compound as a solid glass, which is then ground to a powder.[3] The reported yield for this specific protocol is 27%.[3]

-

Application in Wittig Reaction

The primary application of this phosphonium salt is in the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes or ketones.[4][5] The dioxolane group in the reagent allows for the formation of an α,β-unsaturated acetal, which can be subsequently hydrolyzed to reveal an α,β-unsaturated aldehyde.

3.1. General Mechanism of the Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide (generated by deprotonation of the phosphonium salt) with a carbonyl compound. The reaction proceeds through a betaine intermediate, which then forms a four-membered oxaphosphetane ring. This intermediate collapses to yield the desired alkene and triphenylphosphine oxide.[6] The formation of the highly stable P=O bond in triphenylphosphine oxide is the driving force for this reaction.[6]

3.2. Experimental Protocol: Wittig Reaction with an Aldehyde

The following is a general protocol for the Wittig reaction using an acetal-containing phosphonium salt, which can be adapted for specific substrates.

-

Materials:

-

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, DMSO)

-

Aldehyde or ketone

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

-

Procedure:

-

The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

The suspension is cooled to a low temperature (e.g., 0°C or -78°C).

-

A strong base is added dropwise to the suspension to generate the ylide. The formation of the ylide is often indicated by a color change.

-

The aldehyde or ketone, dissolved in the same anhydrous solvent, is then added dropwise to the ylide solution at the low temperature.

-

The reaction is allowed to warm to room temperature and stirred for a specified time until completion (monitored by TLC).

-

The reaction is quenched by the addition of a suitable aqueous solution.

-

The product is extracted into an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Logical Relationships and Workflows

Diagram 1: Synthesis of the Wittig Reagent

Caption: Synthesis of the Wittig reagent from its precursors.

Diagram 2: General Wittig Reaction Workflow

Caption: General workflow for a Wittig reaction.

Conclusion

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is a valuable and versatile reagent in organic synthesis. Its ability to act as a masked aldehyde synthon in the Wittig reaction makes it a powerful tool for the construction of complex molecules, particularly in the fields of natural product synthesis and drug development. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this reagent in their synthetic endeavors.

References

- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 2. 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium Bromide | 86608-70-0 | FD75396 [biosynth.com]

- 3. prepchem.com [prepchem.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide(86608-70-0) Raman spectrum [chemicalbook.com]

- 6. tandf.figshare.com [tandf.figshare.com]

An In-Depth Technical Guide to the Wittig Reaction with 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Wittig reaction, with a specific focus on the mechanism, stereoselectivity, and experimental protocols involving the use of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide. This reagent is of particular interest in organic synthesis as it allows for the introduction of a protected aldehyde functionality, which can be deprotected in a subsequent step, offering a versatile two-carbon homologation of carbonyl compounds.

Core Principles of the Wittig Reaction

The Wittig reaction, discovered by Georg Wittig in 1954, is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide (also known as a phosphorane), which is typically generated in situ by the deprotonation of a phosphonium salt.[2][3] The key driving force for this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.[2]

The general mechanism of the Wittig reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane.[3] This oxaphosphetane intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[3]

The Role of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide

The phosphonium salt, 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide, serves as the precursor to the corresponding phosphorus ylide. The presence of the 1,3-dioxolane group, an acetal, acts as a protecting group for an aldehyde functionality. This allows for the olefination reaction to occur without interference from a reactive aldehyde on the ylide itself.

The ylide generated from this phosphonium salt is generally considered to be a non-stabilized or semi-stabilized ylide. The substituents on the ylidic carbon do not provide significant resonance stabilization. This has important implications for the stereochemical outcome of the reaction.

Mechanistic Pathway

The reaction commences with the deprotonation of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide using a strong base, such as n-butyllithium or sodium hydride, to form the corresponding ylide. This ylide then reacts with an aldehyde or ketone through the following steps:

-

Ylide Formation: The acidic proton on the carbon adjacent to the phosphorus atom is abstracted by a strong base.

-

Nucleophilic Attack: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Betaine and Oxaphosphetane Formation: This attack leads to the formation of a zwitterionic betaine intermediate, which rapidly cyclizes to form a transient four-membered ring structure known as an oxaphosphetane.

-

Alkene Formation: The oxaphosphetane decomposes in a syn-elimination fashion to yield the alkene and triphenylphosphine oxide.

dot

Stereoselectivity

The stereochemistry of the resulting alkene (E/Z isomerism) is a critical aspect of the Wittig reaction and is primarily influenced by the stability of the ylide.

-

Non-stabilized ylides , such as the one derived from 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide, generally lead to the formation of the (Z)-alkene (cis) as the major product, especially with aldehydes under salt-free conditions.[4] This is attributed to the kinetic control of the reaction, where the less sterically hindered transition state leading to the syn-betaine and subsequently the (Z)-alkene is favored.[5]

-

Stabilized ylides , which contain electron-withdrawing groups that can delocalize the negative charge on the ylidic carbon, typically yield the (E)-alkene (trans) as the major product under thermodynamic control.[6]

The presence of lithium salts can also influence the stereochemical outcome by promoting the equilibration of intermediates.[6] For reactions with the title phosphonium salt, to favor the (Z)-isomer, it is advisable to use salt-free conditions, for instance, by employing sodium or potassium bases.

Experimental Protocols

While specific, detailed experimental data for the Wittig reaction using 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is not extensively documented in readily available literature, a general protocol can be adapted from procedures involving similar non-stabilized ylides. One such relevant procedure is the phase-transfer Wittig reaction, which has been shown to be effective for similar acetal-containing phosphonium salts.[7]

Synthesis of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide

A common method for the preparation of the phosphonium salt involves the reaction of triphenylphosphine with 2-(2-bromoethyl)-1,3-dioxolane.

| Reactants | Conditions | Yield | Reference |

| 2-(2-bromoethyl)-1,3-dioxolane, Triphenylphosphine | Toluene, 100°C, 18 hours | ~27% | N/A |

General Procedure for the Wittig Reaction

The following is a generalized protocol for the in-situ generation of the ylide and subsequent reaction with a carbonyl compound.

Materials:

-

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Strong base (e.g., n-butyllithium in hexanes, sodium hydride)

-

Aldehyde or ketone

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to 0°C or -78°C. Add the strong base dropwise with stirring. The formation of the ylide is often indicated by a color change. Allow the mixture to stir for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation.

-

Reaction with Carbonyl Compound: Dissolve the aldehyde or ketone in a small amount of the anhydrous solvent and add it dropwise to the ylide solution at the same low temperature.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

dot

Data Presentation

Quantitative data for the Wittig reaction with 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is scarce in the public domain. However, based on analogous reactions with non-stabilized ylides, the following trends can be expected:

| Carbonyl Compound | Expected Major Product | Expected Yield Range | Notes |

| Aliphatic Aldehydes | (Z)-alkene | Moderate to Good | Higher Z-selectivity under salt-free conditions. |

| Aromatic Aldehydes | (Z)-alkene | Moderate to Good | Z-selectivity may be slightly lower than with aliphatic aldehydes. |

| Aliphatic Ketones | Alkene | Lower | Steric hindrance can reduce reaction rates and yields. |

| Aromatic Ketones | Alkene | Lower to Moderate | Generally more reactive than aliphatic ketones. |

Characterization of Products

The products of the Wittig reaction are typically characterized using standard spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: Provides detailed structural information of the alkene product. The coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum are crucial for determining the E/Z stereochemistry. For (Z)-alkenes, the J-value is typically in the range of 7-12 Hz, while for (E)-alkenes, it is larger, around 12-18 Hz.

-

Infrared (IR) Spectroscopy: Can confirm the presence of the C=C double bond (around 1650 cm⁻¹) and the disappearance of the carbonyl C=O stretch (around 1700 cm⁻¹) from the starting material. The C-O stretches of the dioxolane group will also be present.

-

Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the successful olefination.

Conclusion

The Wittig reaction employing 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide offers a valuable synthetic route for the creation of alkenes bearing a protected aldehyde functionality. The non-stabilized nature of the corresponding ylide generally favors the formation of (Z)-alkenes, a stereochemical outcome that can be controlled by careful selection of reaction conditions. While specific quantitative data for this reagent is limited, the general principles of the Wittig reaction provide a strong framework for its successful application in complex organic synthesis and drug development programs. Further research into the specific reactivity and stereoselectivity of this ylide is warranted to fully exploit its synthetic potential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Stability and Storage of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide, a versatile Wittig reagent crucial in organic synthesis. Understanding the stability profile of this phosphonium salt is paramount for ensuring its efficacy, minimizing degradation, and maintaining the integrity of experimental results.

Core Stability Profile

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is a white to pale yellow crystalline solid.[1] While generally stable under normal laboratory conditions, its stability can be influenced by several factors, primarily moisture, pH, and temperature. The molecule possesses two key structural features that dictate its stability: the triphenylphosphonium cation and the 1,3-dioxolane ring.

Key Stability Considerations:

-

Hydrolytic Stability: The primary degradation pathway of concern is the hydrolysis of the 1,3-dioxolane acetal. This functional group is susceptible to cleavage under acidic conditions, which would yield the corresponding aldehyde. Therefore, exposure to acidic environments, even trace amounts in solvents or reagents, should be strictly avoided to prevent premature decomposition. Neutral to slightly basic conditions are optimal for maintaining the integrity of the dioxolane ring.

-

pH Sensitivity: The triphenylphosphonium moiety itself can be susceptible to degradation under strongly alkaline conditions. Studies on analogous triphenylphosphonium conjugates have shown pH-dependent degradation, with increased rates at higher pH levels, particularly in the presence of certain solvents like DMSO.[2][3]

-

Photostability: Some triphenylphosphonium salts have demonstrated resistance to photodegradation.[1][4] However, as a general precaution, prolonged exposure to high-intensity light should be avoided.

The interplay of these factors is crucial for the proper handling and storage of the reagent. The following diagram illustrates the logical relationship between environmental conditions and the stability of the compound.

Figure 1. Logical workflow for maintaining the stability of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide.

Quantitative Stability Data Summary

Quantitative stability data for 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is not extensively available in peer-reviewed literature. The following table summarizes qualitative stability information based on available data for the compound and its structural analogs.

| Parameter | Condition | Observation | Stability Assessment |

| Appearance | Solid | White to pale yellow powder | Stable |

| Hydrolytic | Acidic pH | Dioxolane ring cleavage | Unstable |

| Neutral pH | No significant degradation reported | Stable | |

| Alkaline pH | Potential for phosphonium salt degradation | Moderately Stable | |

| Thermal | Room Temperature | No significant degradation reported | Stable |

| Elevated Temperature | Decomposition expected | Unstable | |

| Photolytic | UV/Vis Light | Some analogs show resistance | Likely Stable (precaution advised) |

| Oxidative | Air/Oxygen | No specific data; inert storage recommended | Precaution Advised |

Recommended Storage and Handling Protocols

To ensure the long-term stability and reliability of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide, the following storage and handling procedures are recommended:

-

Storage Container: Store in a tightly sealed, opaque container to protect from light and moisture.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with moisture and oxygen.

-

Temperature: Store at controlled room temperature (20-25°C). Avoid exposure to high temperatures.

-

Moisture: The compound is hygroscopic. Store in a desiccator or a dry box to prevent moisture absorption, which can lead to hydrolysis and clumping.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

Experimental Protocols for Stability Assessment

For researchers needing to perform their own stability assessments, the following general protocols for forced degradation studies can be adapted. These studies are designed to intentionally degrade the sample to identify potential degradation products and establish stability-indicating analytical methods.[5][6]

Stability-Indicating HPLC Method Development

A reverse-phase high-performance liquid chromatography (HPLC) method is the preferred technique for monitoring the stability of the compound and separating it from its potential degradation products.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 220 nm, 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies Protocol

Prepare solutions of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture) and subject them to the following stress conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours). Neutralize the sample before HPLC analysis.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the sample before HPLC analysis.

-

Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for a specified period.

-

Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Dissolve the sample in the mobile phase for analysis.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

Samples should be analyzed by the validated stability-indicating HPLC method at various time points to determine the percentage of degradation and identify the formation of any degradation products.

The following diagram outlines a general workflow for conducting a forced degradation study.

Figure 2. General experimental workflow for a forced degradation study.

Conclusion

The stability of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is critical for its successful application in organic synthesis. The primary vulnerabilities of this compound are the acid-sensitive dioxolane moiety and the potential for degradation of the phosphonium salt under strongly alkaline conditions. By adhering to the recommended storage and handling protocols, which emphasize protection from moisture, acidic conditions, and high temperatures, researchers can ensure the integrity and reactivity of this important reagent. For applications requiring stringent quality control, conducting forced degradation studies using appropriate analytical methods is recommended to fully characterize the stability profile.

References

Navigating the Solubility Landscape of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide (CAS No. 86608-70-0), a versatile phosphonium salt utilized in a range of organic synthesis applications, particularly the Wittig reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering insights into its behavior in various organic solvents.

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and presents a detailed experimental protocol for its systematic determination. Understanding the solubility of this reagent is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of synthetic products.

Core Compound Properties

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is a white to pale yellow crystalline solid.[1] Its molecular structure, featuring a polar phosphonium head and a less polar dioxolane-containing tail, suggests a nuanced solubility profile across different classes of organic solvents.

Qualitative Solubility Data

The available data on the solubility of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is largely qualitative. The following table summarizes the reported solubility characteristics in various organic solvents.

| Solvent | Solubility Description | Source |

| Methanol | Soluble | [2][3] |

| Chloroform | Slightly Soluble | |

| Dichloromethane | Soluble (General for phosphonium salts) | |

| Acetone | Soluble (General for phosphonium salts) | |

| Ethanol | Soluble (General for phosphonium salts) | |

| Diethyl Ether | Almost Insoluble (General for phosphonium salts) | |

| Water | Insoluble |

It is important to note that terms like "soluble" and "insoluble" are relative. For many synthetic applications, even slight solubility can be sufficient for a reaction to proceed. The general solubility trend for phosphonium salts indicates better solubility in polar aprotic and protic solvents.

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to generate precise and reproducible solubility data, the following detailed experimental protocol is provided. This method is based on the widely accepted principle of creating a saturated solution and determining the concentration of the dissolved solute.

Objective: To determine the quantitative solubility of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide in a specific organic solvent at a given temperature.

Materials:

-

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide to a pre-weighed scintillation vial. The excess solid is crucial to ensure saturation.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Place a magnetic stir bar in the vial, seal it tightly to prevent solvent evaporation, and place it in a constant temperature bath set to the desired experimental temperature.

-

Stir the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the excess solid to settle for at least 2 hours at the constant temperature.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

Record the exact volume of the filtered solution.

-

-

Concentration Determination (Gravimetric Method):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature that will not decompose the compound.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

The mass of the dissolved solid can be calculated by subtracting the initial vial weight from the final weight.

-

The solubility can then be expressed in terms of g/100 mL or mol/L.

-

-

Concentration Determination (Instrumental Analysis - e.g., HPLC):

-

Accurately dilute the filtered saturated solution with a known volume of the solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of the phosphonium salt with known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the original saturated solution.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

Conclusion

References

Spectroscopic and Structural Elucidation of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide, a versatile phosphonium salt utilized in various organic syntheses. While specific experimental spectra for this compound are not widely available in the public domain, this document presents a detailed summary of the expected spectroscopic data based on the analysis of its constituent functional groups. This includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clearly structured tables. Furthermore, this guide outlines detailed, generalized experimental protocols for the acquisition of such spectra, providing a foundational methodology for researchers. A logical workflow for the spectroscopic analysis of synthesized compounds is also presented using a Graphviz diagram.

Introduction

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is a key reagent in organic chemistry, particularly in Wittig-type reactions for the formation of carbon-carbon double bonds. Its utility stems from the presence of the protected aldehyde functionality (the dioxolane group), which allows for the selective reaction of the phosphonium ylide. Accurate structural confirmation and purity assessment of this reagent are paramount for its successful application in multi-step syntheses. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide serves as a practical resource for the characterization of this and similar phosphonium salts.

Predicted Spectroscopic Data

Due to the limited availability of public domain spectra for 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide, the following tables summarize the expected spectroscopic data. These predictions are based on established chemical shift and absorption frequency ranges for the triphenylphosphonium cation, the ethyl linker, and the dioxolane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.9 | m | 15H | P(C₆H ₅)₃ |

| ~ 4.9 - 5.1 | t | 1H | O-CH-O |

| ~ 3.8 - 4.0 | m | 4H | O-CH ₂-CH ₂-O |

| ~ 3.5 - 3.7 | m | 2H | P⁺-CH ₂ |

| ~ 2.2 - 2.4 | m | 2H | CH-CH ₂ |

Note: Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135.0 | para-C of P(C₆H₅)₃ |

| ~ 133.5 (d) | ortho-C of P(C₆H₅)₃ |

| ~ 130.5 (d) | meta-C of P(C₆H₅)₃ |

| ~ 118.0 (d) | ipso-C of P(C₆H₅)₃ |

| ~ 102.0 | O-C H-O |

| ~ 65.0 | O-C H₂-C H₂-O |

| ~ 28.0 (d) | CH-C H₂ |

| ~ 25.0 (d) | P⁺-C H₂ |

Note: The signals for carbons coupled to phosphorus will appear as doublets due to ¹³C-³¹P coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600 - 1585 | Medium | Aromatic C=C Stretch |

| 1480 - 1430 | Strong | P-C Stretch (Phenyl) |

| 1150 - 1050 | Strong | C-O Stretch (Dioxolane) |

| 750 - 690 | Strong | Aromatic C-H Bend |

Note: Spectra of solid samples are often acquired using the KBr pellet method.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion | Technique |

| 363.15 | [M-Br]⁺ | ESI+ |

Note: ESI (Electrospray Ionization) in positive ion mode is expected to show the cationic species, [2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium]⁺.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide.

Synthesis of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide

A solution of 2-(2-bromoethyl)-1,3-dioxolane (1 equivalent) and triphenylphosphine (1 equivalent) in toluene is heated at 100°C for 18 hours.[1] Upon cooling, the product separates as an oil.[1] The toluene is decanted, and the oil is crystallized from ethyl acetate at low temperature.[1] The resulting solid is then dried under vacuum to yield the title compound.[1]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS).

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Thoroughly mix the sample and KBr by gentle grinding.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is typically presented in terms of percent transmittance versus wavenumber.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the instrument in positive ion mode.

-

Set the capillary voltage, nebulizing gas pressure, and drying gas temperature to optimal values for the instrument and sample.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

References

The Dioxolane Group in Wittig Reagents: A Technical Guide to (Z)-Alkene Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical role the dioxolane functional group plays when incorporated into Wittig reagents. Specifically, it focuses on the use of reagents like (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide for the highly stereoselective synthesis of (Z)-alkenes, a common challenge in organic synthesis and a crucial requirement in the development of complex molecules and active pharmaceutical ingredients.

Introduction: Overcoming the Stereoselectivity Challenge

The Wittig reaction is a cornerstone of organic chemistry for the synthesis of alkenes from carbonyl compounds.[1] However, controlling the geometry of the resulting double bond (E vs. Z) is a significant challenge. While stabilized ylides typically yield (E)-alkenes, non-stabilized ylides often provide the (Z)-alkene, but selectivity can be variable.[2] The incorporation of a dioxolane moiety into the Wittig reagent provides a powerful and reliable method for directing the reaction to favor the kinetic (Z)-alkene product under specific conditions.[3][4] This reagent effectively serves as a synthetic equivalent for a formyl-methyl ylide, enabling a two-carbon homologation of aldehydes to produce α,β-unsaturated aldehydes after deprotection.[4]

The Mechanism of (Z)-Selectivity: The Role of Chelation

The high (Z)-selectivity observed with dioxolane-containing Wittig reagents is attributed to a kinetically controlled reaction pathway, governed by the formation of a specific transition state. Under conditions where the ylide is generated with a lithium base (e.g., n-butyllithium), the lithium cation plays a pivotal role.

The modern understanding of the Wittig reaction, particularly for non-stabilized ylides under salt-free or lithium-present conditions, involves a direct [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[5] The stereochemistry of the final alkene is determined by the geometry of this intermediate; a cis-oxaphosphetane decomposes to a (Z)-alkene, while a trans-oxaphosphetane yields an (E)-alkene.

The dioxolane group, with its two oxygen atoms, acts as a chelating agent for the lithium cation. This chelation pre-organizes the ylide into a rigid conformation. When the aldehyde approaches, the lithium cation coordinates to both the dioxolane oxygens and the carbonyl oxygen of the aldehyde. This coordination forces a specific, sterically favored puckered transition state that leads directly to the cis-oxaphosphetane. This intermediate then rapidly undergoes a syn-elimination to furnish the (Z)-alkene and triphenylphosphine oxide.

Data Presentation: Stereoselectivity and Yields

The use of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide under optimized conditions consistently affords high (Z)-selectivity across a range of aldehyde substrates. The preferred conditions involve forming the ylide with a strong base in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at low temperatures.[3][4]

| Aldehyde Substrate | Base / Solvent | Temperature | (Z):(E) Ratio | Yield (%) |

| Aromatic (e.g., Benzaldehyde) | n-BuLi / THF | -78 °C to RT | Up to 8:1[3][4] | Good |

| Aliphatic (e.g., Heptanal) | n-BuLi / THF | -78 °C to RT | High (Z) | Good |

| α,β-Unsaturated | n-BuLi / THF | -78 °C to RT | High (Z) | Good |

Note: Data represents typical results under Z-directing conditions. In contrast, using bases like lithium methoxide in DMF favors the formation of (E)-alkenes.[3][4]

Experimental Protocols

Below are representative experimental protocols for the synthesis of the phosphonium salt and its subsequent use in a (Z)-selective Wittig olefination.

Synthesis of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

This procedure outlines the formation of the necessary phosphonium salt from commercially available starting materials.[1]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(bromomethyl)-1,3-dioxolane (1.0 eq) and triphenylphosphine (1.0 eq).

-

Solvent Addition: Add anhydrous toluene as the solvent.

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. A precipitate will form as the reaction progresses.

-

Isolation: Cool the mixture to room temperature. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified phosphonium salt under reduced pressure to yield the final product.

(Z)-Selective Wittig Olefination Protocol

This protocol is a representative procedure for achieving high (Z)-selectivity using the dioxolane-containing Wittig reagent. It employs conditions known to favor kinetic control.

Methodology:

-

Ylide Generation:

-

Add the phosphonium salt, (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide (1.1 eq), to a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous tetrahydrofuran (THF) via cannula and cool the resulting suspension to -78 °C using a dry ice/acetone bath.

-

While stirring, add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. The formation of the ylide is typically indicated by a color change to deep red or orange.

-

Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for an additional 30 minutes.

-

-

Reaction with Aldehyde:

-

Cool the ylide solution back down to -78 °C.

-

Add the aldehyde (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise via syringe.

-

Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

Once the aldehyde is consumed, allow the reaction to slowly warm to room temperature.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.

-

Purify the product via flash column chromatography on silica gel to separate the (Z)-alkenyl dioxolane from the triphenylphosphine oxide byproduct and any (E)-isomer.

-

Logical Framework for Stereocontrol

The ability of the dioxolane group to enforce a (Z)-selective outcome is a direct consequence of its structure and the chosen reaction conditions. This relationship can be summarized logically.

Conclusion

Wittig reagents bearing a dioxolane group are highly effective tools for the stereocontrolled synthesis of (Z)-alkenes. The mechanism relies on the ability of the dioxolane's oxygen atoms to form a chelate with the lithium counterion from the base, thereby directing the trajectory of the aldehyde approach to favor the kinetic cis-oxaphosphetane intermediate. By employing specific reaction conditions—namely, strong lithium bases in aprotic solvents at low temperatures—researchers can achieve high diastereoselectivity. This methodology is invaluable in the fields of natural product synthesis and drug development, where precise control over molecular geometry is paramount for biological function.

References

- 1. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | 52509-14-5 [chemicalbook.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide - Enamine [enamine.net]

- 4. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | 52509-14-5 | Benchchem [benchchem.com]

- 5. Synthonix, Inc > 52509-14-5 | ((1,3-Dioxolan-2-yl)methyl)triphenylphosphonium bromide [synthonix.com]

Preparation of 2-(1,3-Dioxolan-2-yl)ethylidene)triphenylphosphorane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the preparation of the phosphonium ylide, 2-(1,3-Dioxolan-2-yl)ethylidene)triphenylphosphorane, from its corresponding phosphonium salt, 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide. Phosphonium ylides are crucial reagents in organic synthesis, primarily utilized in the Wittig reaction to convert aldehydes and ketones into alkenes.[1][2] The acetal moiety in the target ylide serves as a protected aldehyde, which can be deprotected after the Wittig reaction, offering a versatile route for the synthesis of α,β-unsaturated aldehydes and other complex molecules.

Core Concepts: Ylide Formation

The generation of a phosphonium ylide involves the deprotonation of the corresponding phosphonium salt at the carbon atom adjacent to the phosphorus.[3] This process requires a strong base to abstract the acidic α-proton, creating a zwitterionic species, the ylide, which is stabilized by resonance.[1] The choice of base is critical and depends on the acidity of the α-proton; for alkyl-substituted phosphonium salts, strong bases such as sodium hydride (NaH), sodium amide (NaNH₂), or organolithium reagents (e.g., n-butyllithium) are typically necessary.[3][4] The resulting ylide is a powerful nucleophile and is often generated in situ for immediate use in subsequent reactions.[4]

Experimental Protocols

This section details the synthesis of the precursor phosphonium salt and the subsequent generation of the ylide.

Synthesis of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium Bromide

This protocol is adapted from a known procedure for the synthesis of the phosphonium salt.[5]

Reaction Scheme:

Materials:

-

2-(2-Bromoethyl)-1,3-dioxolane

-

Triphenylphosphine (PPh₃)

-

Toluene

-

Ethyl acetate

Procedure:

-

A solution of 2-(2-bromoethyl)-1,3-dioxolane and an equimolar amount of triphenylphosphine in toluene is prepared.

-

The solution is heated at 100°C for approximately 18 hours.

-

After heating, the reaction mixture is cooled, which may result in the formation of two phases.

-

The toluene phase is decanted. The remaining oil is crystallized at -78°C in ethyl acetate.

-

The ethyl acetate is decanted, and the crystals are warmed to room temperature, which will yield an oil.

-

The resulting oil is dried under vacuum (e.g., 0.05 torr) at 100°C for 16 hours to yield 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide as a solid glass, which can be ground into a powder.[5]

Preparation of 2-(1,3-Dioxolan-2-yl)ethylidene)triphenylphosphorane (Ylide Generation)

Reaction Scheme:

Materials:

-

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a reaction flask is charged with the required volume of anhydrous DMSO.

-

Sodium hydride (approximately 2 equivalents) is carefully added to the DMSO.

-

The mixture is heated to 60-65°C for 1 hour to facilitate the formation of the dimsyl anion, which acts as the base. After heating, the mixture is cooled to room temperature.

-

In a separate flask, the 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is dissolved in anhydrous THF.

-

The phosphonium salt solution is then slowly added to the prepared base solution at a controlled temperature, typically between 10-20°C.

-

The resulting mixture is stirred for approximately 1 hour at this temperature to allow for the complete formation of the deep red-colored ylide solution.[6] This solution is then ready for use in subsequent reactions, such as the Wittig reaction.

Data Presentation

Quantitative data for the isolated ylide, 2-(1,3-Dioxolan-2-yl)ethylidene)triphenylphosphorane, including yield and spectroscopic characterization, are not available in the reviewed literature. For the precursor, the following data has been reported:

| Compound | Synthesis Yield | Melting Point (°C) |

| 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide | ~27%[5] | 144-146[7] |

Note: The reported yield for the phosphonium salt synthesis can vary.

Logical Workflow and Signaling Pathways

The overall process for the preparation and subsequent use of the ylide in a Wittig reaction can be visualized as a sequential workflow.

Caption: Workflow for the synthesis of the phosphonium salt, in situ generation of the ylide, and its subsequent use in a Wittig reaction.

This technical guide provides a foundational understanding and practical protocols for the preparation of 2-(1,3-Dioxolan-2-yl)ethylidene)triphenylphosphorane. The lack of specific yield and characterization data for the ylide in the current literature highlights an opportunity for further research in this area. Researchers are advised to carefully optimize the reaction conditions for the ylide generation to achieve the best results in their synthetic applications.

References

- 1. orgchemres.org [orgchemres.org]

- 2. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide - Enamine [enamine.net]

- 3. Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative – Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide(86608-70-0) Raman spectrum [chemicalbook.com]

An In-depth Technical Guide to Acetal-Protected Phosphonium Salts in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetal-protected phosphonium salts are invaluable bifunctional reagents in modern organic synthesis. They ingeniously combine the synthetic utility of the Wittig reaction for alkene formation with a latent carbonyl functionality, masked as a stable acetal. This dual nature allows for the construction of complex carbon skeletons with embedded aldehydes or ketones, which can be unveiled at a later synthetic stage. This guide provides a comprehensive overview of the synthesis, application, and experimental protocols associated with these versatile chemical tools, tailored for professionals in research and drug development. Their application is particularly significant in the synthesis of natural products and active pharmaceutical ingredients where the precise introduction of carbonyl groups within a molecular framework is crucial.

Core Concepts: The Wittig Reaction and Acetal Protection

The utility of acetal-protected phosphonium salts is rooted in two fundamental concepts in organic chemistry: the Wittig reaction and the use of acetals as protecting groups.

The Wittig Reaction: Discovered by Georg Wittig, this reaction is a cornerstone of alkene synthesis.[1][2] It involves the reaction of a phosphorus ylide, generated by the deprotonation of a phosphonium salt, with an aldehyde or a ketone. The reaction proceeds through a betaine or oxaphosphetane intermediate to yield an alkene and triphenylphosphine oxide.[1][3] A key advantage of the Wittig reaction is the unambiguous placement of the double bond.[2]

Acetal Protecting Groups: Acetals are used to protect carbonyl functionalities (aldehydes and ketones) from undesired reactions under neutral or basic conditions. They are readily formed by treating the carbonyl compound with an alcohol or a diol in the presence of an acid catalyst. Deprotection is typically achieved by acid-catalyzed hydrolysis, regenerating the original carbonyl group.

By integrating an acetal moiety into the structure of a phosphonium salt, a reagent is created that can participate in the Wittig reaction while carrying a protected carbonyl group. This allows for the introduction of a latent aldehyde or ketone functionality into a target molecule.

Synthesis of Acetal-Protected Phosphonium Salts

The most common method for the synthesis of phosphonium salts is the SN2 reaction between triphenylphosphine and an alkyl halide.[2] This general principle extends to the synthesis of acetal-protected phosphonium salts. The key is to start with an alkyl halide that already contains the acetal functionality.

A widely used example is the synthesis of (2-(1,3-dioxolan-2-yl)ethyl)triphenylphosphonium bromide.

Experimental Protocol: Synthesis of (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide

This protocol is based on a reported synthesis of the title compound.[4]

Materials:

-

2-(2-Bromoethyl)-1,3-dioxolane

-

Triphenylphosphine

-

Toluene

-

Ethyl acetate

Procedure:

-

A solution of 2-(2-bromoethyl)-1,3-dioxolane (0.138 mol) and triphenylphosphine (0.138 mol) in 30 mL of toluene is prepared.

-

The solution is heated at 100°C for 18 hours.

-

Upon cooling, the reaction mixture separates into two phases.

-

The upper toluene phase is decanted.

-

The remaining oil is crystallized at -78°C in ethyl acetate.

-

The ethyl acetate is decanted, and the crystals are warmed to room temperature, yielding an oil.

-

The oil is dried under vacuum (0.05 torr) at 100°C for 16 hours to afford the final product as a solid glass, which can be ground into a powder.

Yield: 27%[4]

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-(2-Bromoethyl)-1,3-dioxolane | Triphenylphosphine | Toluene | 100 | 18 | 27 | [4] |

Application in the Wittig Reaction

Once synthesized, the acetal-protected phosphonium salt can be used in the Wittig reaction. The first step is the formation of the corresponding ylide by treatment with a strong base. This ylide is then reacted in situ with an aldehyde or ketone to form an alkene with a protected carbonyl group.

General Workflow for Wittig Reaction and Deprotection

Caption: General workflow for the Wittig reaction using an acetal-protected phosphonium salt followed by deprotection.

Stereoselectivity

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

-

Unstabilized Ylides: These ylides, where the carbon of the ylide is attached to alkyl or hydrogen substituents, typically lead to the formation of (Z)-alkenes with moderate to high selectivity.[5]

-

Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and generally favor the formation of (E)-alkenes.[1][5]

The ylides derived from simple acetal-protected phosphonium salts, such as (2-(1,3-dioxolan-2-yl)ethyl)triphenylphosphonium bromide, are generally considered to be unstabilized. Therefore, they are expected to predominantly yield (Z)-alkenes when reacted with aldehydes.

Deprotection of the Acetal Group

Following the Wittig reaction, the acetal protecting group in the newly formed alkene can be removed to unveil the carbonyl functionality. This is typically achieved through acid-catalyzed hydrolysis.

Experimental Considerations for Deprotection

-

Reagents: A variety of acidic conditions can be employed, ranging from dilute aqueous solutions of strong acids like HCl or H₂SO₄ to milder acidic reagents such as pyridinium p-toluenesulfonate (PPTS).

-

Solvent: The reaction is often carried out in a mixture of water and an organic solvent (e.g., acetone, THF) to ensure the solubility of the substrate.

-

Chemoselectivity: Care must be taken if other acid-sensitive functional groups are present in the molecule. The choice of acid and reaction conditions can be tuned to achieve selective deprotection.

Logical Relationship of Synthesis and Reaction

The synthesis and application of acetal-protected phosphonium salts can be visualized as a logical progression of steps, each enabling the next.

Caption: Logical flow from starting materials to the final deprotected product.

Summary of Quantitative Data

While detailed quantitative data for a wide range of Wittig reactions with acetal-protected phosphonium salts is dispersed throughout the literature, the following table summarizes representative yields for the synthesis of the phosphonium salt and a general expectation for the Wittig reaction.

| Step | Reactants | Product | Typical Yields | Notes |

| Phosphonium Salt Synthesis | 2-(2-Bromoethyl)-1,3-dioxolane + PPh₃ | (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide | 27%[4] | Yield can vary based on reaction conditions and purification. |

| Wittig Reaction | Acetal-protected ylide + Aldehyde | Acetal-protected alkene | 60-90% | Highly dependent on the specific aldehyde and reaction conditions. |

| Deprotection | Acetal-protected alkene | Alkene with carbonyl | >90% | Generally high-yielding, but depends on the stability of the product. |

Conclusion

Acetal-protected phosphonium salts are powerful tools in the arsenal of the synthetic organic chemist. They provide a reliable method for the stereoselective synthesis of alkenes containing a masked carbonyl group. This technical guide has provided an overview of their synthesis, application in the Wittig reaction, and subsequent deprotection, along with a specific experimental protocol. For researchers in drug development and natural product synthesis, the ability to strategically introduce carbonyl functionalities via this methodology is of paramount importance for the construction of complex and biologically active molecules.

References

Methodological & Application

Application Notes and Protocols for the Wittig Reaction Utilizing 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals